molecular formula C9H9NO3 B2873590 Methyl 3-amino-4-formylbenzoate CAS No. 212322-17-3

Methyl 3-amino-4-formylbenzoate

Cat. No.: B2873590
CAS No.: 212322-17-3
M. Wt: 179.175
InChI Key: XFULTVJWWNIPPO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-formylbenzoate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of an amino group (-NH₂) and a formyl group (-CHO) attached to a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid derivatives with appropriate reagents. For instance, the synthesis can be achieved by reacting benzoic acid, 3-amino-4-(dimethoxymethyl)-, methyl ester with specific reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using high-purity reagents and catalysts. The process typically includes steps such as esterification, amidation, and purification to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-amino-4-formylbenzoate is widely used in scientific research due to its versatile properties. Some key applications include:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-formylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-4-formylbenzoate is unique due to the presence of both an amino and a formyl group on the benzoate ester. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-amino-4-formylbenzoate, with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features both an amino group and a formyl group attached to a benzoate ester, which contributes to its unique reactivity and biological interactions. The amino group can engage in hydrogen bonding, while the formyl group is capable of participating in nucleophilic addition reactions, influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes involved in various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which play crucial roles in cellular detoxification and antioxidant defense .
  • Nucleophilic Reactions : The formyl group can undergo nucleophilic addition, facilitating reactions that may lead to the formation of biologically active derivatives.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this base structure have demonstrated significant inhibitory activity against receptor tyrosine kinases, which are critical targets in cancer therapy .
  • Antioxidant Properties : The compound's ability to inhibit GR and GST suggests a role in enhancing cellular antioxidant defenses, potentially mitigating oxidative stress-related damage .
  • Antimicrobial Effects : Preliminary studies suggest that similar benzoate derivatives possess antimicrobial properties, although specific data on this compound is limited .

Case Study 1: Inhibition of Glutathione Enzymes

A study evaluated the inhibitory effects of various benzoate derivatives on GR and GST. This compound was included in a broader investigation into structure-activity relationships (SAR) among related compounds. The findings indicated that certain structural modifications could enhance inhibitory potency against these enzymes, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 2: Anticancer Activity

In another study focusing on novel derivatives derived from this compound, researchers assessed their cytotoxicity against multiple cancer cell lines. Compounds demonstrated up to 92% inhibition against specific receptor tyrosine kinases at low concentrations, indicating strong potential for development as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-amino-3-formylbenzoateAmino group at position 4Stronger inhibition of GR and GST
Methyl 3-formylbenzoateLacks amino groupLimited reactivity compared to methyl 3-amino
Methyl 4-formylbenzoateDifferent positional isomerDistinct chemical properties

This table illustrates how variations in structure can significantly impact biological activity, emphasizing the importance of functional groups in drug design.

Properties

IUPAC Name

methyl 3-amino-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULTVJWWNIPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 25 mL of ethanol/glacial acetic acid/water (2:2:1) were added 0.6 g (2.9 mmol) of methyl 4-formyl-3-nitrobenzoate, 1.2 g (21.4 mmol) of iron powder and 0.01 mL of concentrated hydrochloric acid and the mixture was refluxed with stirring for 15 minutes. Then the iron was separated off, the solution was diluted with water and extracted with methylene chloride. The combined organic extracts were washed with water, dried, and evaporated down. Yield: 0.3 g (58% of theory); Rf value: 0.74 (silica gel, methylene chloride/methanol=9.5:0.5).
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0.6 g
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1.2 g
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25 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a 1:1 mixture of ethanol and acetic acid was added methyl4-formyl-3-nitrobenzoate (1 eq) and Fe dust (3 eq) was added in portions. The reduction was complete in 1 h. The reaction mixture was filtered and then concentrated and partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium bicarbonate and dried and concentrated to give methyl 4-formyl-3-aminobenzoate in 85% yield. ES/MS m/z 180 (MH+).
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Synthesis routes and methods IV

Procedure details

Dissolve 3-amino-4-hydroxymethyl-benzoic acid methyl ester (step (c), 4.2 g, 23.3 mmol) in 125 mL of anhydrous CH2Cl2 and add MnO2 (20.2 g, 232.8 mmol) and stirred at RT. After 5 h, the solution was filtered through Celite and concentrated to afford the title compound as a yellow solid upon drying under vacuum. MS m/z: 180.1 (M+1).
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4.2 g
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